Mivacurium (CAS 106791-40-6) is a short-acting, non-depolarizing neuromuscular blocking agent (NMBA) of the benzylisoquinolinium class, utilized in anesthesia to facilitate tracheal intubation and provide muscle relaxation during surgical procedures [1]. It is a mixture of three stereoisomers: trans-trans (52–60%), cis-trans (34–40%), and cis-cis (4–8%), with the former two possessing the primary pharmacological activity [2]. Its unique characteristic is rapid degradation by plasma butyrylcholinesterase (pseudocholinesterase), leading to a short duration of action and rapid spontaneous recovery compared to other non-depolarizing agents [3]. This rapid offset profile makes it a key comparator for research on neuromuscular transmission, pharmacokinetic modeling, and for clinical use in short procedures.
[1] Mivacurium chloride injection, solution. DailyMed, National Library of Medicine. (2018). View Source
[2] Lien, C. A., Schmith, V. D., Embree, P. B., Belmont, M. R., Wargin, W. A., & Savarese, J. J. (1994). The pharmacokinetics and pharmacodynamics of the stereoisomers of mivacurium in patients receiving nitrous oxide/opioid/barbiturate anesthesia. Anesthesiology, 80(6), 1296-1302. View Source
[3] Mivacurium Chloride. In: Drugs and Lactation Database (LactMed®). National Library of Medicine (US); 2006-. (2024). View Source
Mivacurium: Why Substitution Fails
Despite belonging to the same broad class of non-depolarizing NMBAs, substitution of mivacurium with agents like atracurium, cisatracurium, or rocuronium is not straightforward due to profound differences in metabolism and clinical duration [1]. While atracurium and cisatracurium rely primarily on Hofmann elimination (a pH and temperature-dependent chemical degradation) [2], mivacurium is almost exclusively metabolized by plasma butyrylcholinesterase [3]. This enzymatic dependence means that mivacurium's duration of action is uniquely affected by patient-specific enzyme activity, genetic variants (e.g., atypical pseudocholinesterase), and drug interactions that alter enzyme function (e.g., pancuronium or certain anticholinesterases) [4]. Consequently, its predictable, short recovery profile in normal patients is not interchangeable with the intermediate durations of atracurium or rocuronium, and its histamine release profile differs from the more hemodynamically stable cisatracurium, making procurement decisions highly context-dependent [5]. Direct substitution without consideration of these distinct pharmacokinetic and pharmacodynamic properties would lead to unpredictable clinical outcomes.
Metabolic pathway mismatch
Mivacurium relies on plasma butyrylcholinesterase, not Hofmann elimination like atracurium or cisatracurium. Enzyme dependence introduces inter-individual variability that may shift offset profiles.
Duration unpredictability risk
Enzyme activity variations (genetic atypical cholinesterase or drug interactions) can significantly prolong recovery, making direct duration swap with intermediate agents unreliable.
Histamine response profile difference
Mivacurium elicits a greater histamine release than atracurium and a markedly different response from aminosteroidal NMBAs; hemodynamic endpoints may not transfer.
[1] Appiah-Ankam, J., & Hunter, J. M. (2004). Pharmacology of neuromuscular blocking drugs. Continuing Education in Anaesthesia, Critical Care & Pain, 4(1), 2-7. View Source
[2] Fisher, D. M., Canfell, P. C., Fahey, M. R., Rosen, J. I., Rupp, S. M., Sheiner, L. B., & Miller, R. D. (1986). Elimination of atracurium in humans: contribution of Hofmann elimination and ester hydrolysis versus organ-based elimination. Anesthesiology, 65(1), 6-12. View Source
[3] Cook, D. R., Stiller, R. L., Weakly, J. N., Chakravorti, S., Brandom, B. W., & Welch, R. M. (1989). In vitro metabolism of mivacurium chloride (BW B1090U) and succinylcholine. Anesthesia & Analgesia, 68(4), 452-456. View Source
[4] Østergaard, D., Viby-Mogensen, J., Pedersen, N. A., & Skovgaard, L. T. (1993). Pharmacokinetics and pharmacodynamics of mivacurium in patients phenotypically homozygous for the atypical plasma cholinesterase variant: effect of injection of human cholinesterase. Anesthesiology, 79(5), 1058-1068. View Source
[5] Naguib, M., Samarkandi, A. H., Bakhamees, H. S., Magboul, M. A., & El-Bakry, A. K. (1995). Histamine-release haemodynamic changes produced by rocuronium, vecuronium, mivacurium, atracurium and tubocurarine. British Journal of Anaesthesia, 75(5), 588-592. View Source
Mivacurium Quantitative Comparison
ED95 Potency
Mivacurium's effective dose for 95% twitch suppression (ED95) is 0.08 mg/kg (range 0.07-0.08 mg/kg) in adults under opioid/nitrous oxide/oxygen anesthesia [1]. This places its potency between that of the more potent cisatracurium (ED95 = 0.05 mg/kg) and the less potent rocuronium (ED95 = 0.3 mg/kg) and atracurium (ED95 = 0.25 mg/kg) [2]. The potency difference is a primary determinant of onset time and clinical dosing strategy.
Potency (ED₉₅)Cross-study comparable
Mivacurium: 0.08 mg/kg
Cisatracurium: 0.05 mg/kg
Atracurium: 0.25 mg/kg
Rocuronium: 0.3 mg/kg
3.1× more potent than atracurium; 3.75× more potent than rocuronium
Supports dose-equivalence modeling in neuromuscular research models
Adults under N₂O/opioid anesthesia; adductor pollicis twitch
Mivacurium is 1.6x less potent than cisatracurium, 3.1x more potent than atracurium, and 3.75x more potent than rocuronium.
Conditions
Adults under opioid/nitrous oxide/oxygen anesthesia. Measurement of adductor pollicis twitch response via ulnar nerve stimulation.
Why This Matters
Accurate potency data is essential for calculating equi-effective doses in experimental design and clinical protocols, directly impacting cost-per-dose and safety.
[2] Table 5. Pharmacodynamics of select neuromuscular blocking agents. (2024). In: The Influence of Acid-Base Balance on Anesthetic Muscle Relaxants: A Comprehensive Review on Clinical Applications and Mechanisms. Medical Science Monitor. View Source
Recovery Speed
Mivacurium's clinical duration (time to 25% twitch recovery) is markedly shorter than that of intermediate-acting agents. Following a dose of 2x ED95, recovery to 25% occurs in 15-20 minutes for mivacurium, compared to 35-45 minutes for atracurium, cisatracurium, and vecuronium, and 30-40 minutes for rocuronium [1]. In a direct comparative study, the mean recovery time (DUR 25) was 19.5 ± 7.9 minutes for mivacurium versus 54.7 ± 6.6 minutes for atracurium and 44.3 ± 8.6 minutes for vecuronium [2].
Recovery SpeedDirect head-to-head comparison
Mivacurium DUR₂₅: 19.5 ± 7.9 min
Atracurium DUR₂₅: 54.7 ± 6.6 min
Vecuronium DUR₂₅: 44.3 ± 8.6 min
~64% faster recovery than atracurium
Supports recovery timecourse endpoint comparison for rapid-offset protocols
19.5 ± 7.9 min (mean ± SD) after 3x ED95 dose [2]; 15-20 min after 2x ED95 dose [1]
Comparator Or Baseline
Atracurium: 54.7 ± 6.6 min; Vecuronium: 44.3 ± 8.6 min (both after 3x ED95) [2]
Quantified Difference
Mivacurium recovery is 64% faster than atracurium (19.5 vs 54.7 min) and 56% faster than vecuronium (19.5 vs 44.3 min) under comparable conditions.
Conditions
Adult patients undergoing general anesthesia. Doses of 3x ED95 for each agent. Measurement of adductor pollicis twitch response.
Why This Matters
Faster recovery reduces post-operative residual curarization (PORC) risk and allows for earlier patient recovery and discharge, a key differentiator for short surgical procedures or research on rapid offset kinetics.
[1] Table 5. Pharmacodynamics of select neuromuscular blocking agents. (2024). In: The Influence of Acid-Base Balance on Anesthetic Muscle Relaxants: A Comprehensive Review on Clinical Applications and Mechanisms. Medical Science Monitor. View Source
[2] Lepage, J. Y., Malinovsky, J. M., Malinge, M., Lechevalier, T., Dupuis, C., Cozian, A., Pinaud, M., & Souron, R. (1994). Mivacurium--a new muscle relaxant compared with atracurium and vecuronium. Cahiers d'Anesthesiologie, 42(4), 495-500. View Source
Butyrylcholinesterase Metabolism
Unlike atracurium and cisatracurium, which are primarily degraded by Hofmann elimination (a non-enzymatic chemical process), mivacurium's inactivation is entirely dependent on hydrolysis by plasma butyrylcholinesterase (pseudocholinesterase) [1]. In vitro, the Michaelis-Menten constant (Km) for mivacurium metabolism by human plasma is 245 µmol/L, with a maximum velocity (Vmax) of 50 U/L [2]. For comparison, the related depolarizing agent succinylcholine has a Km of 37 µmol/L and Vmax of 74 U/L, indicating that mivacurium has a lower affinity but also a lower maximum rate of hydrolysis by the same enzyme [2].
BuChE MetabolismDirect head-to-head comparison
Mivacurium: Km = 245 µmol/L, Vmax = 50 U/L
Succinylcholine: Km = 37 µmol/L, Vmax = 74 U/L
6.6× lower enzyme affinity; 32% lower maximum hydrolysis rate
Models enzyme-dependent clearance kinetics in butyrylcholinesterase research
Pooled human plasma; HPLC assay under Michaelis-Menten conditions
PharmacokineticsDrug MetabolismEnzyme Kinetics
Evidence Dimension
In Vitro Enzyme Kinetics (Butyrylcholinesterase Metabolism)
Target Compound Data
Km = 245 µmol/L; Vmax = 50 U/L
Comparator Or Baseline
Succinylcholine: Km = 37 µmol/L; Vmax = 74 U/L
Quantified Difference
Mivacurium has a 6.6x higher Km (lower affinity) and a 32% lower Vmax compared to succinylcholine.
Conditions
In vitro metabolism in pooled human plasma. Michaelis-Menten kinetics determined by HPLC assay.
Why This Matters
This exclusive enzymatic dependence explains mivacurium's short duration in most patients but also its prolonged effect in individuals with genetic butyrylcholinesterase deficiency or drug-induced enzyme inhibition. This property is critical for researchers studying enzyme-specific pharmacokinetics or for clinicians managing patients with atypical cholinesterase.
[2] Cook, D. R., Stiller, R. L., Weakly, J. N., Chakravorti, S., Brandom, B. W., & Welch, R. M. (1989). In vitro metabolism of mivacurium chloride (BW B1090U) and succinylcholine. Anesthesia & Analgesia, 68(4), 452-456. View Source
Histamine Release Profile
Rapid bolus administration of mivacurium can cause histamine release, leading to transient hemodynamic changes. In a comparative clinical study, mivacurium (0.2 mg/kg) caused a 370% increase in plasma histamine concentration at 1 minute post-injection, compared to a 234% increase with atracurium (0.6 mg/kg) and no significant change with rocuronium (0.6 mg/kg) or vecuronium (0.1 mg/kg) [1]. This indicates that at equi-potent clinical doses, mivacurium elicits a stronger histamine release response than atracurium, a known histamine releaser, while the aminosteroidal agents (rocuronium, vecuronium) are virtually devoid of this effect.
Supports histamine-release endpoint characterization across NMBA classes
Rapid bolus under isoflurane/N₂O anesthesia; radioenzymatic assay
Adverse EffectsHistamine ReleaseHemodynamics
Evidence Dimension
Plasma Histamine Concentration Increase at 1 min post-bolus
Target Compound Data
+370% (from baseline)
Comparator Or Baseline
Atracurium: +234%; Rocuronium: No significant change; Vecuronium: No significant change
Quantified Difference
Mivacurium causes a 58% greater relative increase in plasma histamine than atracurium at clinical doses (370% vs 234%).
Conditions
Adult surgical patients under isoflurane/N2O/O2 anesthesia. Single rapid (5-second) bolus injection. Plasma histamine measured via radioenzymatic assay.
Why This Matters
The propensity for histamine release dictates precautions for rapid high-dose administration and informs the selection of an appropriate NMBA for patients with cardiovascular instability, asthma, or known histamine sensitivity. This is a critical differentiator for procurement in specific clinical settings.
Adverse EffectsHistamine ReleaseHemodynamics
[1] Naguib, M., Samarkandi, A. H., Bakhamees, H. S., Magboul, M. A., & El-Bakry, A. K. (1995). Histamine-release haemodynamic changes produced by rocuronium, vecuronium, mivacurium, atracurium and tubocurarine. British Journal of Anaesthesia, 75(5), 588-592. View Source
Stereoisomer Clearance
Mivacurium is a mixture of three stereoisomers. The two active isomers, trans-trans and cis-trans, have extremely short elimination half-lives (1.9 ± 0.7 and 1.8 ± 1.1 minutes, respectively) and high clearances (63 ± 34 and 106 ± 67 mL/min/kg) [1]. In stark contrast, the minor cis-cis isomer (4-8% of the mixture) has a significantly longer elimination half-life of 52.9 ± 19.8 minutes and a low clearance of 4.6 ± 1.1 mL/min/kg, and it possesses only 1/13th the neuromuscular blocking potency of the other isomers [1]. The accumulation of this less potent, slowly cleared isomer during prolonged infusion can influence the overall offset profile, a phenomenon not observed with single-isomer agents like cisatracurium.
Isomer ClearanceClass-level inference
Active isomers: t₁/₂ 1.8–1.9 min, high clearance
Cis-cis isomer: t₁/₂ 52.9 ± 19.8 min, low clearance (4.6 mL/min/kg)
~28× longer half-life for cis-cis vs trans-trans
Informs stereoisomer-specific pharmacokinetic modeling during infusion protocols
Stereospecific HPLC in male patients under N₂O/fentanyl anesthesia
N/A (Within-compound comparison; Comparator class: single-isomer agents like cisatracurium)
Quantified Difference
The cis-cis isomer's half-life is approximately 28 times longer than that of the active trans-trans isomer (52.9 min vs 1.9 min).
Conditions
Adult male patients under N2O/O2/fentanyl anesthesia receiving a two-step mivacurium infusion. Plasma concentrations measured via stereospecific HPLC.
Why This Matters
The presence of the slowly clearing cis-cis isomer differentiates mivacurium from single-isomer benzylisoquinoliniums (e.g., cisatracurium) and has implications for its pharmacokinetic modeling and the potential for slightly prolonged recovery after very long infusions. This is a key quality control and research consideration.
[1] Lien, C. A., Schmith, V. D., Embree, P. B., Belmont, M. R., Wargin, W. A., & Savarese, J. J. (1994). The pharmacokinetics and pharmacodynamics of the stereoisomers of mivacurium in patients receiving nitrous oxide/opioid/barbiturate anesthesia. Anesthesiology, 80(6), 1296-1302. View Source
Mivacurium Procurement Scenarios
Short-Duration Anesthesia
Mivacurium's short clinical duration (15-20 minutes to 25% recovery) makes it the preferred NMBA for procedures where rapid, spontaneous recovery is critical, such as ambulatory surgery, brief diagnostic procedures, or when avoiding reversal agents is desirable [1]. Its faster offset compared to atracurium (54.7 min) and vecuronium (44.3 min) reduces post-operative residual curarization (PORC) risk and expedites patient discharge [2].
Butyrylcholinesterase Research
Mivacurium serves as a unique probe substrate for studying plasma butyrylcholinesterase (pseudocholinesterase) activity and genetics. Its exclusive reliance on this enzyme for inactivation, with a well-defined Km (245 µmol/L) and Vmax (50 U/L), allows researchers to model enzyme function, investigate the effects of genetic variants (e.g., atypical cholinesterase), and study drug-drug interactions that inhibit or induce this pathway [1].
Histamine Release Studies
Mivacurium's pronounced histamine release profile (370% increase at 1 min) provides a valuable positive control and comparator in studies investigating the cardiovascular and immunologic effects of NMBAs. It is used to benchmark newer, less histamine-releasing agents like cisatracurium and the aminosteroidal class (rocuronium, vecuronium), which show no significant histamine elevation [1].
Stereoisomer Quality Control
As a defined mixture of three stereoisomers with vastly different pharmacokinetic profiles (active isomer half-lives <2 min vs. minor isomer half-life ~53 min), mivacurium is a model compound for developing and validating stereospecific analytical methods (e.g., HPLC) for quality control and for studying the impact of isomer composition on pharmacological activity and shelf-life stability [1].
Application
Selection Property
Validation Focus
Short-duration neuromuscular block research
Rapid butyrylcholinesterase-dependent offset
Recovery timecourse comparison vs intermediate agents
[2] Lepage, J. Y., Malinovsky, J. M., Malinge, M., Lechevalier, T., Dupuis, C., Cozian, A., Pinaud, M., & Souron, R. (1994). Mivacurium--a new muscle relaxant compared with atracurium and vecuronium. Cahiers d'Anesthesiologie, 42(4), 495-500. View Source
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